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L-Galactose-13C

Cat. No.: B12409379
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-JRMLBCGBSA-N
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Description

Significance of Stable Isotope Tracers in Contemporary Biological Investigations

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules of interest to trace their metabolic fate. physoc.orgnih.gov Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects, and multiple tracers can often be used simultaneously without the risk of radiation exposure. nih.gov The fundamental principle behind their use lies in their mass difference from the more abundant isotopes (e.g., ¹³C versus ¹²C). This mass difference allows for their detection and quantification using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

In contemporary biological research, stable isotope tracers provide a dynamic view of metabolism that is unattainable with traditional methods that only measure metabolite concentrations at a single point in time. physoc.org By introducing a ¹³C-labeled substrate into a biological system, researchers can follow the labeled carbon atoms as they are incorporated into downstream metabolites. springernature.com This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the identification of active versus inactive biochemical routes. springernature.comnih.gov This approach, often referred to as metabolomics or fluxomics, has become indispensable in systems biology for understanding the impact of genetic modifications or disease states on cellular metabolism. nih.govisotope.com

The use of stable isotopes like ¹³C has revolutionized our understanding of numerous metabolic processes in health and disease, including cancer metabolism, diabetes, and inherited metabolic disorders. isotope.comnih.gov The ability to track the flow of atoms through interconnected metabolic networks provides a level of detail that is crucial for developing targeted therapies and diagnostic tools. isotope.com

Rationale for Employing L-Galactose-13C in Metabolic and Biosynthetic Pathway Analysis

The specific choice of this compound as a tracer is driven by its unique role in certain biological pathways, most notably the biosynthesis of L-ascorbic acid (Vitamin C) in plants. nih.govfrontiersin.org The primary route for Vitamin C synthesis in plants is the L-galactose pathway, which converts D-fructose 6-phosphate into L-ascorbic acid through a series of enzymatic steps. nih.govfrontiersin.org L-galactose is a key intermediate in this pathway. nih.gov By supplying L-Galactose labeled with ¹³C, researchers can directly trace its conversion to L-ascorbic acid, providing definitive evidence for the activity of this pathway and allowing for the study of its regulation. nih.govresearchgate.net

The rationale for using L-Galactose-¹³C can be summarized as follows:

Pathway Elucidation: It allows for the unambiguous tracing of carbon flow through the L-ascorbic acid biosynthetic pathway in plants. nih.govmdpi.com

Enzyme Activity Studies: The incorporation of the ¹³C label into downstream products can be used to assess the in vivo activity of the enzymes involved in the L-galactose pathway. nih.gov

Metabolic Flux Analysis: Quantifying the rate of ¹³C incorporation from L-galactose into L-ascorbic acid and other metabolites enables the determination of metabolic flux through this important pathway.

In addition to its role in plants, L-galactose and its derivatives are of interest in other biological contexts. While D-galactose is the common enantiomer in mammalian metabolism, the study of L-sugars can provide insights into the stereospecificity of enzymes and transporters. Using ¹³C-labeled L-galactose allows for sensitive detection and differentiation from the more abundant D-galactose.

The enzymes of the L-galactose pathway for L-ascorbic acid biosynthesis in plants are well-characterized, and L-Galactose-¹³C serves as an ideal tool to study their coordinated action.

EnzymeEC NumberFunction in L-Galactose Pathway
GDP-L-galactose phosphorylaseEC 2.7.7.69Catalyzes the committed step in the pathway, converting GDP-L-galactose to L-galactose-1-phosphate. nih.govresearchgate.net
L-galactose-1-phosphate phosphataseEC 3.1.3.25Dephosphorylates L-galactose-1-phosphate to yield L-galactose. researchgate.net
L-galactose dehydrogenaseEC 1.1.1.316Oxidizes L-galactose to L-galactono-1,4-lactone. nih.govresearchgate.net
L-galactono-1,4-lactone dehydrogenaseEC 1.3.2.3Catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. researchgate.net

Historical Context of this compound Utilization in Fundamental Research

The use of this compound in research is built upon several decades of foundational discoveries in both stable isotope chemistry and biochemistry. The concept of using isotopes as tracers dates back to the early 20th century, initially with radioactive isotopes. However, the development of mass spectrometry and NMR spectroscopy made the use of stable isotopes, like ¹³C, increasingly feasible for biomedical research from the mid-20th century onwards. nih.gov

The specific application of ¹³C-labeled sugars in biochemical research gained traction with the advancements in NMR technology. An early example of using ¹³C-enriched galactose was in a 1982 study where [U-¹³C]galactose was enzymatically attached to ovalbumin to study the motion of carbohydrates in glycoproteins using ¹³C NMR. nih.gov This demonstrated the utility of ¹³C-labeled sugars in probing molecular structure and dynamics.

The elucidation of the L-galactose pathway for ascorbic acid biosynthesis in plants in the late 1990s provided a clear and compelling biological system for the application of L-Galactose-¹³C. nih.govpnas.org The discovery of this pathway created the scientific context and necessity for a tracer that could specifically monitor this metabolic route. While the exact first use of L-Galactose-¹³C is not readily documented in seminal publications, its application would have followed logically from the convergence of these two fields: the availability of stable isotope tracing technologies and the identification of a key metabolic pathway involving L-galactose.

Early studies on galactose metabolism in humans, although focused on D-galactose, also paved the way for the use of ¹³C-labeled hexoses to investigate carbohydrate metabolism in vivo. nih.govnih.govoup.com These studies established the methodologies for using liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) to measure the enrichment of ¹³C in plasma glucose and galactose, providing a framework for similar studies with L-Galactose-¹³C in different biological systems. nih.govnih.gov The historical progression, therefore, reflects a move from general applications of ¹³C-labeled sugars for structural and metabolic studies to more specific uses, such as tracing the L-galactose pathway, as our understanding of specialized metabolic routes has grown.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12409379 L-Galactose-13C

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-JRMLBCGBSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Strategic Preparation and Position Specific Isotopic Labeling Methodologies for L Galactose 13c Research

Chemoenzymatic Synthesis Approaches for Defined ¹³C-Labeling Patterns

Chemoenzymatic synthesis has emerged as a highly efficient and versatile strategy for producing isotopically labeled carbohydrates with precise, position-specific labeling. This approach combines the selectivity of enzymatic reactions with the scalability and flexibility of chemical synthesis, offering significant advantages over purely chemical or biological methods.

One common chemoenzymatic strategy for synthesizing L-galactose derivatives involves the use of galactosyltransferases. These enzymes catalyze the transfer of a galactose unit from a donor substrate, such as UDP-galactose, to an acceptor molecule. By using a ¹³C-labeled UDP-galactose donor, the ¹³C isotope can be incorporated into the desired position of the L-galactose moiety. For instance, the synthesis of β1-3-linked galactosides can be achieved using a one-pot, two-enzyme system. This system can utilize a recombinant galactokinase and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase to efficiently synthesize various galactosides. researchgate.net

Another powerful chemoenzymatic approach involves the stereospecific oxidation of a polyol precursor. For example, galactose oxidase can be employed to stereospecifically oxidize galactitol to produce L-galactose. niscpr.res.in By starting with a ¹³C-labeled galactitol, L-Galactose-¹³C can be synthesized. The enzyme's high stereospecificity ensures the formation of the L-enantiomer with high purity. niscpr.res.in Immobilization of the enzyme on a solid support can further enhance the efficiency and reusability of the catalyst, making the process more cost-effective for larger-scale production. niscpr.res.in

The key advantage of these chemoenzymatic methods is the ability to control the exact location of the ¹³C label. This position-specific labeling is critical for detailed metabolic flux analysis and for elucidating complex biochemical pathways. wikipedia.orgwikipedia.org For example, labeling at the C1 position allows for the tracking of the initial steps of galactose metabolism.

Method Enzymes/Reagents Key Advantage Reference
Glycosyltransferase-mediated synthesisGalactosyltransferases, ¹³C-labeled UDP-galactoseHigh specificity in forming glycosidic bonds. researchgate.net
Stereospecific OxidationGalactose oxidase, ¹³C-labeled galactitolHigh stereospecificity for L-sugar production. niscpr.res.in

Biosynthetic Enrichment Strategies for High-Purity L-Galactose-13C Production

Biosynthetic strategies offer an alternative route to produce uniformly or specifically labeled L-Galactose-¹³C. These methods leverage the metabolic machinery of microorganisms or cell cultures to incorporate stable isotopes from a labeled precursor into the target carbohydrate.

One common approach is to cultivate microorganisms in a medium containing a ¹³C-labeled carbon source, such as ¹³C-glucose. The cells metabolize the labeled glucose, and the ¹³C atoms are incorporated into various cellular components, including carbohydrates. nih.gov Through subsequent extraction and purification steps, the ¹³C-labeled L-galactose can be isolated. The level of ¹³C enrichment in the final product can be controlled by adjusting the concentration of the ¹³C-labeled precursor in the growth medium. nih.gov

For instance, in certain cell lines, supplementing the culture medium with uniformly ¹³C-labeled glucose can lead to the efficient labeling of glycans. nih.gov The degree of enrichment can be substantial, with the potential to approach the isotopic purity of the starting labeled glucose. nih.gov This method is particularly useful for producing uniformly labeled L-galactose, where every carbon atom in the molecule is replaced with a ¹³C isotope.

Metabolic engineering can also be employed to enhance the production of L-galactose in a host organism. By overexpressing specific enzymes in the L-galactose biosynthetic pathway, the metabolic flux towards L-galactose can be increased, leading to higher yields of the desired ¹³C-labeled product.

Strategy Precursor Key Advantage Reference
Microbial Fermentation¹³C-GlucoseAllows for uniform labeling of the molecule. nih.gov
Cell Culture Supplementation¹³C-GlucoseHigh incorporation efficiency into glycans. nih.gov

Isotopic and Chemical Purity Assessment for Advanced Research Applications

Ensuring the high isotopic and chemical purity of L-Galactose-¹³C is paramount for its use in advanced research applications. The presence of unlabeled or partially labeled molecules can interfere with the interpretation of experimental results, particularly in quantitative metabolic studies. nih.gov Several analytical techniques are employed to rigorously assess the purity of the final product.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the accurate quantification of the percentage of ¹³C incorporation. almacgroup.comacs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to separate L-galactose from other components in a sample and to determine its isotopic composition. nih.govnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the ¹³C-labeled and unlabeled species can be determined. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing both isotopic purity and the specific position of the ¹³C label. ¹³C-NMR spectroscopy provides a distinct signal for each carbon atom in the molecule, and the chemical shift of these signals can confirm the location of the ¹³C isotope. nih.govresearchgate.net The integration of the ¹³C signals relative to an internal standard can be used to quantify the level of isotopic enrichment. nih.gov Furthermore, NMR can provide detailed structural information, confirming the chemical identity and purity of the L-galactose. nih.gov

The combination of these analytical methods ensures that the synthesized L-Galactose-¹³C meets the stringent purity requirements for its intended research applications, enabling accurate and reliable data in metabolic tracing and structural studies.

Technique Information Provided Key Features Reference
Mass Spectrometry (MS)Isotopic enrichment, molecular weight confirmation.High sensitivity and accuracy for isotopic ratio measurements. almacgroup.comacs.orgnih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR)Position of ¹³C label, chemical structure, chemical purity.Provides detailed structural information and site-specific labeling confirmation. nih.govresearchgate.net

Applications of L Galactose 13c in Quantitative Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolism and Carbohydrate Catabolism Fluxes

The use of 13C-labeled hexoses, including galactose, is fundamental to elucidating the flux distribution through central carbon metabolism, which encompasses key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. rsc.orgembopress.org When cells consume a substrate like L-Galactose-13C, the labeled carbons are redistributed throughout the metabolic network in a manner dependent on the active pathways. plos.org By measuring the specific labeling patterns in downstream metabolites, particularly protein-derived amino acids, researchers can deduce the relative and absolute fluxes through these core pathways. plos.orgshimadzu.com

Research on Escherichia coli has demonstrated how 13C-MFA can reveal distinct metabolic states depending on the carbohydrate source. embopress.orgnih.gov While these studies often use D-galactose, the principles of tracing apply equally to L-galactose in organisms capable of its metabolism. For instance, when comparing glucose and galactose catabolism in E. coli, significant differences in metabolic fluxes were observed. embopress.orgnih.gov Glucose metabolism was characterized by high metabolic rates and significant overflow metabolism (e.g., acetate (B1210297) production), whereas galactose metabolism was slower, fully respiratory, and utilized the PEP-glyoxylate cycle instead of the full TCA cycle for respiration. embopress.orgnih.gov

ParameterGrowth on GlucoseGrowth on Galactose
Growth Rate (h⁻¹) 0.620.15
Hexose (B10828440) Uptake Rate (mmol/gDW/h) 10.42.5
Acetate Secretion Rate (mmol/gDW/h) 7.90.1
TCA Cycle Flux HighLow / Replaced by PEP-Glyoxylate Cycle
Metabolic State Respiro-fermentativeFully Respiratory
Data derived from studies on E. coli hexose catabolism. embopress.orgnih.gov

This comparative analysis, made possible by 13C-MFA, highlights how the choice of carbohydrate substrate profoundly impacts the operational mode of central carbon metabolism. The quantitative flux data obtained from such tracer experiments are crucial for understanding cellular physiology and identifying metabolic engineering targets. nih.gov

Determination of Metabolic Branching Ratios and Compartmentalization using this compound

A key strength of 13C-MFA is its ability to precisely quantify the partitioning of metabolic flux at critical branch points. shimadzu.com For example, at the glucose-6-phosphate node, carbon flux can be directed into either glycolysis or the pentose phosphate pathway (PPP). Using a specifically labeled tracer, such as [1-¹³C]glucose, allows for the determination of this split ratio. shimadzu.com When [1-¹³C]glucose enters the PPP, the labeled C1 is lost as ¹³CO₂, resulting in unlabeled downstream metabolites. shimadzu.com Conversely, glycolysis retains the label. By analyzing the labeling of metabolites like pyruvate (B1213749), the relative flux through each pathway can be calculated. shimadzu.com Similar principles apply to this compound in organisms that metabolize it via pathways that intersect with these central nodes.

Furthermore, this compound can be instrumental in studying metabolic compartmentation, a defining feature of eukaryotic cells where metabolic pathways are distributed across different organelles. oup.com A prominent example is the L-galactose pathway for L-ascorbic acid (vitamin C) biosynthesis in plants. oup.comfrontiersin.org This pathway is split between the cytosol and the mitochondria. The terminal step, catalyzed by L-galactono-1,4-lactone dehydrogenase, occurs in the inner mitochondrial membrane and is linked to the electron transport chain. oup.com Using this compound as a tracer would allow researchers to follow the progression of the labeled carbon from cytosolic intermediates to the final mitochondrial product, providing quantitative insights into the flux through this compartmented pathway.

Computational Modeling and Simulation of this compound Tracer Data

The raw data from 13C tracer experiments, which consist of mass isotopomer distributions in measured metabolites, must be interpreted using computational models to yield metabolic fluxes. researchgate.netfrontiersin.org This process of 13C-MFA involves creating a mathematical model that represents the metabolic network of the organism under study. researchgate.net The model includes the stoichiometry of the reactions and the specific carbon atom transitions for each reaction.

The core of computational flux analysis is an iterative optimization process:

Model Construction: A stoichiometric model of the relevant metabolic pathways (e.g., central carbon metabolism) is defined. researchgate.net

Tracer Experiment: The biological system is cultured with a 13C-labeled substrate, such as this compound, until an isotopic steady state is reached. rsc.org

Data Acquisition: The mass isotopomer distributions of key metabolites (often proteinogenic amino acids) are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). researchgate.netnih.gov

Flux Simulation: An initial set of flux values is assumed. The computational model then simulates the expected labeling patterns of metabolites based on these fluxes. researchgate.net

Optimization: The simulated labeling patterns are compared to the experimentally measured patterns. The difference (or deviation) between the simulated and measured data is calculated. researchgate.net An optimization algorithm then iteratively adjusts the flux values to minimize this deviation, thereby finding the flux distribution that best explains the experimental data. plos.org

StepDescriptionKey Components
1. Experimental Culturing of cells with 13C-labeled tracer and measurement of labeling patterns.This compound, GC-MS/LC-MS, NMR
2. Modeling Definition of the metabolic network, including reactions and atom mappings.Stoichiometric matrix, Atom transition maps
3. Simulation Calculation of expected labeling patterns for a given flux distribution.Isotopomer or EMU models
4. Estimation Minimization of the difference between measured and simulated labeling data to find the best-fit fluxes.Optimization algorithms (e.g., least-squares)
A generalized workflow for computational 13C-Metabolic Flux Analysis. frontiersin.orgresearchgate.net

This computational framework is essential for converting complex isotopic labeling data into a quantitative and comprehensible map of intracellular fluxes. oup.comnih.gov

L Galactose 13c in Biosynthetic Pathway Elucidation

Investigation of Ascorbate (B8700270) (Vitamin C) Biosynthesis Pathways (Smirnoff-Wheeler Pathway)

The primary route for L-ascorbic acid (vitamin C) biosynthesis in plants is the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway. nih.govresearchgate.netnih.gov In this pathway, L-galactose is a key intermediate. scielo.br The use of isotopically labeled precursors, such as L-Galactose-¹³C, has been fundamental in confirming the sequence of this pathway and demonstrating its prevalence in various plant species.

The Smirnoff-Wheeler pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce GDP-D-mannose, which is then converted to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase (GME). nih.govbiorxiv.org The pathway then commits to ascorbate synthesis through the action of GDP-L-galactose phosphorylase (GGP), which produces L-galactose-1-phosphate. nih.govoup.com This is subsequently converted to L-galactose, then oxidized to L-galactono-1,4-lactone (L-GalL) by L-galactose dehydrogenase (L-GalDH). biorxiv.orgoup.com The final step is the oxidation of L-GalL to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase (GLDH) in the mitochondria. scielo.brbiorxiv.org

Labeling studies have provided direct evidence for this pathway. When plants are fed L-galactose, a rapid and significant increase in ascorbate levels is observed. oup.com Experiments using ¹³C-labeled glucose have shown that the carbon backbone is not inverted during synthesis, a key feature that distinguishes the plant pathway from the animal pathway. nih.govoup.com Specifically, D-[1-¹³C]-glucose results in L-ascorbic acid labeled predominantly at the C-1 position, confirming the non-inversion route of the Smirnoff-Wheeler pathway. nih.govoup.com The feeding of L-Galactose-¹³C allows researchers to directly trace its conversion to ascorbate, confirming its role as a direct precursor and helping to quantify the flux through this critical metabolic route. researchgate.netbocsci.com

Research has confirmed the predominance of the L-galactose pathway in a wide range of plants, including fruits and leaves of the chili pepper (Capsicum annuum L.), the liverwort Marchantia polymorpha, and the model plant Arabidopsis thaliana. scielo.brresearchgate.netbiorxiv.org In chili peppers, for instance, a higher incorporation of labeled L-galactose into ascorbic acid was observed compared to other potential precursors like myo-inositol and D-galacturonic acid. researchgate.net

Key EnzymeReaction CatalyzedRole in Ascorbate Biosynthesis
GDP-D-mannose-3',5'-epimerase (GME) GDP-D-mannose → GDP-L-galactoseLinks general carbohydrate metabolism to the L-galactose pathway. nih.govresearchgate.net
GDP-L-galactose phosphorylase (GGP/VTC2) GDP-L-galactose → L-galactose-1-phosphateThe first committed and rate-limiting step in the pathway. nih.govnih.govoup.com
L-galactose-1-phosphate phosphatase (GPP/VTC4) L-galactose-1-phosphate → L-galactoseDephosphorylates the sugar for the subsequent oxidation step. biorxiv.org
L-galactose dehydrogenase (L-GalDH) L-galactose → L-galactono-1,4-lactoneCatalyzes the formation of the lactone ring precursor. biorxiv.orgoup.com
L-galactono-1,4-lactone dehydrogenase (GLDH) L-galactono-1,4-lactone → L-ascorbic acidThe final enzymatic step, occurring in the mitochondria. scielo.brbiorxiv.org

Role of L-Galactose-¹³C in Plant Cell Wall Polysaccharide Assembly Mechanisms

Plant cell walls are complex structures composed primarily of cellulose (B213188), hemicelluloses, and pectins. mdpi.comresearchgate.net The biosynthesis of these polysaccharides is a complex process involving nucleotide-activated sugars. scionresearch.com L-galactose, as a component of certain cell wall polysaccharides, and its precursor, GDP-L-galactose, connect the Smirnoff-Wheeler pathway of ascorbate synthesis with cell wall metabolism. nih.govresearchgate.net

GDP-L-galactose is a substrate for the synthesis of L-galactose-containing polysaccharides, such as the rhamnogalacturonan-II (RG-II) component of pectin (B1162225). researchgate.net RG-II is a structurally complex pectic polysaccharide with a highly conserved structure, essential for normal plant growth and development. researchgate.net

The use of ¹³C-labeled precursors, including L-Galactose-¹³C, is a powerful technique for studying the structure and assembly of the plant cell wall in situ. escholarship.org Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy on intact plant tissues uniformly labeled with ¹³C allows for the detailed analysis of polysaccharide composition, interactions, and dynamics without the need for harsh extraction procedures that can alter the native structure. escholarship.orgmit.edumeihonglab.com

By supplying L-Galactose-¹³C to plant tissues, researchers can trace its incorporation into specific cell wall components. The ¹³C label acts as a probe, allowing for the identification of L-galactose-containing polymers and the elucidation of their connections within the cell wall matrix through advanced 2D and 3D ssNMR experiments. meihonglab.combiorxiv.org For example, specific cross-peaks in 2D ¹³C-¹³C correlation spectra can reveal the proximity of L-galactose residues to other polysaccharides like cellulose or xyloglucan, providing insights into the architecture of the cell wall. mit.edumeihonglab.com These studies have been crucial in understanding how polysaccharides like pectin and hemicellulose are integrated into the cell wall and how their interactions contribute to the wall's mechanical properties. researchgate.netmit.edu

Elucidating Algal Polysaccharide and Agaroid Biosynthesis Mechanisms

Red algae (Rhodophyta) are known for producing complex sulfated galactans, which are major components of their extracellular matrix. nih.gov These polysaccharides, including commercially important hydrocolloids like agar (B569324) and carrageenans, consist of repeating disaccharide units of D-galactose and, in the case of agaroids, L-galactose or its derivative, 3,6-anhydro-L-galactose. nih.govresearchgate.netchemicalbook.com

The biosynthesis of these galactans involves distinct pathways for the different galactose enantiomers. The activated sugar donor for D-galactose units is UDP-D-galactose, while for L-galactose units, it is GDP-L-galactose. nih.govchemicalbook.com This highlights a key divergence in the metabolic pathways leading to the formation of these complex polysaccharides. nih.gov The enzyme GDP-mannose 3',5'-epimerase (GME), which synthesizes GDP-L-galactose, is therefore crucial for the production of agar and related polymers. nih.govnih.gov

L-Galactose-¹³C, in conjunction with ¹³C-NMR spectroscopy, is an invaluable tool for determining the detailed structure of these algal polysaccharides. researchgate.netkirj.ee The chemical shifts in a ¹³C-NMR spectrum are highly sensitive to the local chemical environment of each carbon atom. This allows researchers to determine the anomeric configuration (α or β), linkage positions, and the presence and location of substituents like sulfate (B86663) esters, methyl ethers, or pyruvate (B1213749) ketals. researchgate.netvliz.be By comparing the spectra of native and chemically modified polysaccharides, the complete, complex structure of agaroids can be pieced together. researchgate.netkirj.ee Tracing the incorporation of L-Galactose-¹³C into the galactan backbone would provide direct evidence of the biosynthetic pathway and the subsequent modifications, such as sulfation and cyclization to form 3,6-anhydro-L-galactose, that occur in the Golgi apparatus and cell wall. nih.gov

Polysaccharide TypeRepeating Disaccharide Unit (Simplified)L-Galactose PrecursorKey Structural Features
Agarose (B213101) (1→3)-linked β-D-galactose and (1→4)-linked α-L-3,6-anhydro-galactoseGDP-L-galactoseForms strong gels; low degree of substitution. chemicalbook.comkirj.ee
Agaroids (1→3)-linked D-galactose and (1→4)-linked L-galactose or anhydro-L-galactoseGDP-L-galactoseStructurally related to agarose but with higher degrees of sulfation and other substitutions. researchgate.net
Carrageenans (1→3)-linked β-D-galactose and (1→4)-linked α-D-galactoseN/A (contains D-galactose)Highly sulfated polysaccharides, do not contain L-galactose. nih.gov

Studies on Complex Glycoconjugate Formation and Turnover

Glycoconjugates, such as glycoproteins and glycolipids, are essential molecules involved in a vast array of biological functions, including cell-cell communication, immune response, and intracellular signaling. ru.nlmdpi.com The carbohydrate portions of these molecules, known as glycans, are assembled through complex biosynthetic pathways. L-Galactose is not a common component of mammalian glycans, where D-galactose predominates. ru.nl However, the use of ¹³C-labeled monosaccharides, including L-Galactose-¹³C, serves as a powerful method to probe the general mechanisms of glycan synthesis, transport, and degradation (turnover). bocsci.comrsc.org

Metabolic labeling studies using stable isotopes like ¹³C allow researchers to trace the fate of exogenous sugars within the cell. rsc.orgoup.com When cells are cultured in the presence of a ¹³C-labeled sugar, the label is incorporated into various metabolic pools and ultimately into newly synthesized glycoconjugates. biorxiv.org By using mass spectrometry or NMR, scientists can track the appearance of the ¹³C label in specific glycans and glycoproteins over time. rsc.org

This approach provides invaluable information on:

Metabolic Pathways: It can reveal how different monosaccharides are interconverted and utilized. For example, studies with ¹³C-labeled galactose can distinguish between its direct incorporation into glycans and its conversion to glucose via the Leloir pathway before being used for glycan synthesis. rsc.orgnih.gov

Turnover Rates: By measuring the rate at which ¹³C-labeled glycans appear on the cell surface and are subsequently degraded, the turnover rates of specific glycoproteins and glycan structures can be determined. rsc.org This has revealed that different glycoproteins, and even different glycan structures on the same protein, can have vastly different turnover rates. rsc.orgnih.gov

Glycosylation Dynamics: The technique can be used to study how glycosylation patterns change in response to different physiological states or in disease. biorxiv.org

While L-galactose itself is not typically metabolized in higher organisms, introducing L-Galactose-¹³C can be used to probe the specificity of sugar transporters and glycosyltransferases and to investigate the biosynthesis of unique glycoconjugates in organisms that do utilize L-galactose. bocsci.comru.nl


Enzymological Investigations and Mechanistic Studies Utilizing L Galactose 13c

Characterization of L-Galactose Metabolizing Enzymes (e.g., L-Galactose Dehydrogenase, Phosphorylases)

L-Galactose-13C is an invaluable substrate for characterizing the enzymes central to L-galactose metabolism, most notably in the Smirnoff-Wheeler pathway for ascorbic acid (Vitamin C) biosynthesis in plants. nih.govresearchtrend.net Key enzymes in this pathway include L-Galactose Dehydrogenase (L-GDH) and GDP-L-galactose phosphorylase (GGP).

L-Galactose Dehydrogenase (L-GDH): This enzyme catalyzes the NAD+-dependent oxidation of L-galactose to L-galactono-1,4-lactone, a critical step in the synthesis of Vitamin C. nih.govresearchgate.net Detailed kinetic studies on L-GDH from various plant sources have established its high affinity and selectivity for L-galactose. nih.gov By using L-Galactose-1-13C as a substrate, researchers can precisely follow the oxidation reaction at the C1 position. The change in the chemical environment of the 13C label as L-galactose is converted to L-galactono-1,4-lactone can be monitored by 13C-NMR, providing a direct means to measure reaction rates and determine kinetic parameters.

Biochemical characterization has revealed that L-GDH exhibits Michaelis-Menten kinetics. nih.gov The kinetic parameters for L-GDH from several plant species have been determined, showcasing the enzyme's efficiency.

Kinetic Parameters of L-Galactose Dehydrogenase (L-GDH) from Different Plant Species
Enzyme SourceKm for L-Galactose (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
Myrciaria dubia (camu camu)0.214.2620.67 nih.gov
Spinacia oleracea (spinach)0.131.209.10 nih.gov
Various Plants (Range)0.08 - 0.43N/AN/A nih.gov

GDP-L-galactose Phosphorylase (GGP): Also known as VTC2, this enzyme catalyzes the first committed step in the Smirnoff-Wheeler pathway: the conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govoup.com While the direct substrate is GDP-L-galactose, understanding the subsequent steps involving L-galactose-1-phosphate and its dephosphorylation to L-galactose is crucial. This compound can be used in coupled enzyme assays to monitor the flux through this part of the pathway, helping to characterize the activities of both GGP and the subsequent phosphatase. Kinetic analysis of GGP has confirmed its substrate specificity and efficiency. nih.gov

Mechanistic Studies of Carbohydrate-Active Enzymes (CAZymes) with this compound Substrates

Carbohydrate-Active Enzymes (CAZymes) are a broad class of enzymes responsible for the synthesis, modification, and degradation of carbohydrates. nih.gov This superfamily includes glycoside hydrolases (GHs), glycosyltransferases (GTs), and polysaccharide lyases (PLs). This compound is a valuable tool for probing the mechanisms of CAZymes that recognize and process L-galactose-containing substrates, such as certain galactosidases. wikipedia.org

When a CAZyme acts on a substrate containing an this compound moiety, the isotopic label allows for the precise tracking of bond cleavage and formation at the anomeric center. For example, in a hydrolysis reaction catalyzed by an L-galactosidase, monitoring the products via mass spectrometry or NMR would reveal the fate of the 13C atom, confirming which glycosidic bond was cleaved and helping to elucidate the enzyme's stereo- and regioselectivity. nih.govnih.gov This approach is fundamental for distinguishing between retaining and inverting mechanisms of glycoside hydrolases.

Kinetic Isotope Effect (KIE) Analysis with this compound

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Measuring the 13C KIE is a powerful technique for investigating enzymatic reaction mechanisms, as it provides information about the transition state of the rate-determining step. nih.gov The presence of a heavier 13C atom can slow down the rate of a reaction if the bond to this atom is being broken or significantly altered in the transition state. nih.gov

In the context of L-galactose metabolizing enzymes, L-Galactose-1-13C can be used to probe the mechanism of enzymes like L-GDH. The oxidation of the C1 hydroxyl group to an aldehyde involves changes in the bonding at the C1 position. By comparing the reaction rate of the 13C-labeled substrate with the unlabeled (12C) substrate, a KIE can be determined. A significant KIE (k12/k13 > 1) would suggest that bond breaking or rehybridization at the C1 position is part of the rate-limiting step of the catalytic cycle.

While direct KIE studies using this compound are not widely reported, studies on analogous enzymes provide a strong precedent. For instance, investigation of D-galactose oxidase using deuterium-labeled substrates revealed an unusually large KIE, which was consistent with a hydrogen atom tunneling mechanism. nih.gov A similar approach using this compound would provide analogous mechanistic clarity for enzymes involved in L-galactose metabolism.

Enzyme Activity Profiling and Regulatory Mechanisms

This compound serves as an effective tracer for profiling enzyme activity within complex biological systems and for studying regulatory mechanisms. By introducing this compound into cells or tissue extracts, its conversion through a metabolic pathway can be monitored over time. This metabolic flux analysis allows for a quantitative assessment of the activity of the entire pathway and its individual enzymes under various conditions. nih.gov

Advanced Analytical Methodologies Employing L Galactose 13c As a Tracer

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for tracing the metabolic fate of L-Galactose-13C. The 13C nucleus, while having a low natural abundance of about 1.1%, is NMR-active. nih.gov By introducing L-Galactose enriched with 13C, the signals from the labeled molecules are significantly enhanced, enabling detailed metabolic studies. nih.gov This approach allows for the non-invasive investigation of metabolic pathways in real-time within intact cells and tissues. mdpi.comnih.gov

Structural Elucidation of L-Galactose-Derived Metabolites via 13C-NMR

The use of this compound is instrumental in the structural elucidation of its downstream metabolites. When this compound is metabolized, the 13C label is incorporated into various intermediate and final products. 13C-NMR spectroscopy can then be used to determine the specific positions of the 13C atoms within these newly synthesized molecules. This positional information provides critical insights into the biochemical reactions and enzymatic processes involved.

The chemical shift in a 13C-NMR spectrum is highly sensitive to the local electronic environment of each carbon atom, making it a powerful tool for identifying the carbon skeleton of a molecule. By analyzing the 13C-13C coupling patterns in uniformly labeled molecules, it is possible to reconstruct the carbon framework of metabolites derived from this compound. This approach has been successfully used to characterize the structure of various natural products and metabolites. nih.gov The process often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to resolve complex spectra and establish connectivity between carbon atoms. wpmucdn.com

Key Research Findings from 13C-NMR Structural Elucidation:

FindingSignificance
Determination of carbon-carbon connectivityAllows for the assembly of the carbon skeleton of novel metabolites. nih.gov
Identification of functional groupsThe chemical shift of a 13C nucleus provides information about the type of functional group it is part of.
Stereochemical analysisNMR techniques can help in determining the relative stereochemistry of metabolites. wpmucdn.com

In Vivo and In Vitro Metabolic Profiling and Dynamics Using this compound and NMR

Metabolic profiling with this compound provides a dynamic view of cellular metabolism. In in vitro studies, cultured cells or isolated tissues are supplied with this compound, and the subsequent appearance of the 13C label in various intracellular and extracellular metabolites is monitored over time using NMR. This allows for the quantification of metabolic fluxes through different pathways. nih.gov For instance, the conversion of galactose to glucose and its subsequent entry into glycolysis and the tricarboxylic acid (TCA) cycle can be traced.

In vivo studies, often conducted in animal models or human subjects, involve the administration of this compound and subsequent analysis of tissue extracts or biofluids like plasma and urine. nih.goveuropa.eu Localized in vivo 13C NMR spectroscopy can even be used to non-invasively monitor metabolic processes in specific organs, such as the brain. nih.gov These studies provide a holistic understanding of how L-galactose is metabolized at the whole-organism level. The analysis of isotopomer distribution in key metabolites like glutamate (B1630785) and lactate (B86563) can reveal the relative activities of different metabolic pathways. nih.gov

Examples of Metabolic Pathways Studied with this compound:

PathwayInformation Gained
Galactose MetabolismRate of conversion of galactose to glucose-1-phosphate.
GlycolysisFlux of carbon from galactose into the glycolytic pathway.
Pentose (B10789219) Phosphate (B84403) PathwayContribution of galactose to the synthesis of ribose for nucleotides. nih.gov
TCA CycleEntry of galactose-derived carbon into the TCA cycle for energy production. nih.gov

Advanced 2D and 3D NMR Techniques for Complex Labeling Patterns

For more complex biological systems where metabolites may be present in low concentrations or where spectral overlap is a significant issue, advanced 2D and 3D NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are used to resolve individual signals and establish correlations between different nuclei (e.g., 1H, 13C, and 15N). usask.ca

When using uniformly 13C-labeled L-galactose, 2D 13C-13C correlation experiments are particularly powerful for tracing the intact carbon skeleton as it is incorporated into various metabolites. nih.gov 3D NMR experiments, which add a third frequency dimension, can further enhance spectral resolution and are especially useful for analyzing complex mixtures of metabolites. meihonglab.com These advanced techniques are crucial for deciphering intricate metabolic networks and understanding how they are altered in different physiological or pathological states.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) offers a complementary set of techniques for tracing this compound, characterized by high sensitivity and specificity. nih.govnih.gov MS-based methods measure the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition. When this compound is metabolized, the resulting products will have a higher mass than their unlabeled counterparts, which can be readily detected by a mass spectrometer.

Isotope Ratio Mass Spectrometry (IRMS) for this compound Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique for measuring the ratio of stable isotopes, such as 13C to 12C. researchgate.net When coupled with a separation technique like liquid chromatography (LC), LC-IRMS can be used to quantify the enrichment of 13C in specific metabolites derived from this compound. nih.gov This method is particularly valuable for determining the rate of appearance and turnover of metabolites in biological fluids like plasma. nih.gov For example, LC-IRMS has been used to measure the conversion of orally administered 13C-galactose into 13C-glucose in exercising individuals, providing insights into substrate utilization during physical activity. nih.gov

Key Features of LC-IRMS for this compound Analysis:

FeatureDescription
High PrecisionCapable of measuring very small differences in isotope ratios. researchgate.net
QuantitativeAllows for the accurate determination of 13C enrichment in metabolites. nih.gov
High ThroughputCan be automated for the analysis of a large number of samples.

Tandem Mass Spectrometry (MS/MS) for Identification of Labeled Pathway Intermediates

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization and identification of molecules in complex mixtures. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint for the molecule.

When tracing this compound, MS/MS can be used to identify labeled intermediates within a metabolic pathway. By comparing the fragmentation patterns of labeled and unlabeled metabolites, it is possible to determine the location of the 13C label within the molecule. This information is crucial for mapping out metabolic pathways and identifying novel or unexpected metabolic transformations. springernature.comunt.edu For instance, a method using gas chromatography/positive chemical ionization tandem mass spectrometry (GC/PCI-MS/MS) has been developed for the precise determination of plasma [13C]galactose enrichment, which is important for studying diseases like galactosemia. nih.gov

Applications of MS/MS in this compound Tracing:

ApplicationDetail
Metabolite IdentificationThe fragmentation pattern provides a unique signature for identifying known and unknown metabolites. nih.gov
Flux AnalysisBy quantifying the incorporation of 13C into various intermediates, metabolic fluxes can be estimated.
Pathway ElucidationThe position of the 13C label in different metabolites helps to reconstruct the sequence of biochemical reactions.

Targeted and Untargeted Metabolomics Workflows Integrating this compound Tracing

The use of stable isotopes, such as in this compound, is fundamental to metabolic flux analysis, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot capture. medchemexpress.comnih.gov By introducing a 13C-labeled substrate, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites, revealing the activity of specific metabolic pathways. mnms-platform.com This approach is integrated into two primary metabolomics workflows: targeted and untargeted analysis.

Targeted Metabolomics is a hypothesis-driven approach focused on the precise measurement and quantification of a predefined group of metabolites. nih.govmetabolon.com When using this compound, this workflow is designed to investigate specific, known pathways of galactose metabolism. The primary goal is to determine the rate of 13C incorporation into specific intermediates and end-products, thereby quantifying the flux through that pathway. For instance, a targeted study might focus on quantifying the enrichment of 13C in intermediates of the Leloir pathway to understand its efficiency or perturbations in disease states like galactosemia. nih.gov The workflow involves developing highly specific and sensitive analytical methods for the chosen metabolites, often using internal standards for absolute quantification.

Untargeted Metabolomics , in contrast, is a hypothesis-generating, comprehensive approach that aims to detect and relatively quantify as many metabolites as possible in a biological sample. metabolon.comnih.gov When integrated with this compound tracing, this workflow becomes a powerful tool for discovery. It allows researchers to map the global fate of the labeled carbon atoms without preconceived notions of the metabolic pathways involved. nih.gov This can lead to the discovery of novel metabolic pathways, unexpected connections between different pathways, or the identification of previously unknown products of galactose metabolism. The data analysis is more complex, requiring sophisticated software to correct for natural isotope abundances, detect all labeled features, and putatively identify the resulting isotopologues. nih.govnih.gov

The integration of this compound into these workflows typically follows these steps:

Introduction of Tracer : The 13C-labeled L-galactose is introduced to the biological system (e.g., cell culture).

Time-Course Sampling : Samples are collected at various time points to track the dynamic incorporation of the 13C label.

Metabolite Extraction : Metabolic activity is quenched, and small molecule metabolites are extracted from the samples.

Analytical Measurement : The extracts are analyzed using mass spectrometry coupled with chromatography to measure the mass distribution vectors (MDVs) for identified metabolites. nih.gov

Data Analysis : The MDVs are corrected for natural isotope abundance to determine the true extent of 13C enrichment, which is then used to infer pathway activity and calculate metabolic fluxes. nih.gov

Table 1: Comparison of Targeted and Untargeted Metabolomics Workflows Using this compound.
FeatureTargeted Metabolomics WorkflowUntargeted Metabolomics Workflow
Primary Goal Hypothesis testing; Quantify flux through predefined pathways.Hypothesis generating; Discover the global fate of the 13C label. nih.gov
Scope Measures a limited number of known, specific metabolites (e.g., 10s to 100s). nih.govAims to detect all measurable metabolites, both known and unknown. metabolon.com
Quantification Typically absolute quantification using labeled internal standards.Relative quantification; measures fractional enrichment of 13C.
Analytical Method Optimized for high sensitivity and specificity for target analytes.Broadly tuned to capture a wide chemical diversity.
Data Analysis Straightforward peak integration and concentration calculation.Complex; involves feature detection, alignment, isotope correction, and metabolite identification. nih.gov
Key Outcome with this compound Precise flux rates for pathways like the Leloir pathway. nih.govComprehensive map of L-galactose utilization and discovery of novel metabolic products.

Chromatographic Separations Coupled with Isotope Detection (e.g., GC-MS, LC-MS)

To analyze the complex mixture of metabolites resulting from this compound tracing experiments, separation techniques are coupled with mass spectrometry for isotope detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most prominent platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and analyzing volatile and thermally stable small molecules. Since sugars and their phosphorylated derivatives are non-volatile, they require chemical derivatization prior to GC-MS analysis. nih.gov This process converts them into volatile compounds, for example, by creating pentaacetylaldononitrile or tert-butyldimethylsilyl (tBDMS) derivatives. nih.govshimadzu.com Once derivatized, the metabolites are separated on a GC column based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The incorporation of 13C from this compound results in a predictable increase in the mass of the metabolite and its fragments, allowing for the clear detection of labeled isotopologues (e.g., M+1, M+2, etc.). nih.govshimadzu.com The high resolving power of GC provides excellent separation of structurally similar isomers, which is crucial for metabolic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique capable of analyzing a much broader range of metabolites than GC-MS, including non-volatile and thermally labile compounds, often without the need for derivatization. researchgate.net Separation is achieved in the liquid phase using columns with different chemical properties. For sugar analysis, techniques like hydrophilic interaction liquid chromatography (HILIC) are common. A significant challenge in carbohydrate analysis is the separation of isomers, such as galactose and glucose, which have identical masses. researchgate.netresearchgate.net Effective chromatographic separation is therefore essential before the compounds enter the mass spectrometer. researchgate.net High-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, are often used in LC-MS-based metabolomics. nih.gov These instruments provide highly accurate mass measurements, which helps in the confident identification of metabolites and the precise determination of isotopic enrichment patterns.

Table 2: Example Research Findings from a Hypothetical LC-MS Analysis of this compound Tracing in a Cell Culture Model.
MetaboliteRetention Time (min)Unlabeled Mass (m/z) [M-H]-Observed Labeled Isotopologues (m/z)Putative Pathway Involvement
L-Galactose5.2179.0559180.0592 (M+1), 181.0626 (M+2)...185.0760 (M+6)Substrate
L-Galactose-1-phosphate8.1259.0222260.0256 (M+1)...265.0390 (M+6)Leloir Pathway
UDP-Galactose11.5565.0772566.0805 (M+1)...571.0939 (M+6)Leloir Pathway / Glycosylation
UDP-Glucose11.9565.0772566.0805 (M+1)...571.0939 (M+6)Epimerization from UDP-Galactose
L-Galactono-1,4-lactone6.8177.0402178.0436 (M+1)...183.0570 (M+6)Oxidative Pathway

L Galactose 13c Applications in Diverse Biological Systems Research

Plant Metabolic and Biosynthetic Pathway Elucidation

In the realm of plant biology, L-Galactose-13C has been instrumental in dissecting key metabolic routes, including the synthesis of essential compounds and the construction of cellular structures.

The Smirnoff-Wheeler pathway, also known as the L-galactose pathway, is the primary route for ascorbic acid (Vitamin C) biosynthesis in plants. scielo.broup.comnih.gov L-Galactose is a key intermediate in this pathway. scielo.br The use of 13C-labeled L-galactose allows researchers to trace the carbon flow from L-galactose to ascorbic acid, providing definitive evidence for the operation and regulation of this pathway.

Research has shown that the conversion of D-mannose to L-galactose is a critical part of ascorbate (B8700270) synthesis. scielo.broup.com Studies utilizing labeled precursors have confirmed that L-galactose and L-galactono-1,4-lactone are effective precursors for ascorbate biosynthesis in various plants. scielo.br The pathway begins with hexose (B10828440) phosphates, which are converted through a series of enzymatic steps to GDP-D-mannose and then to GDP-L-galactose. nih.gov The enzyme GDP-L-galactose phosphorylase (GGP) catalyzes the first committed step, converting GDP-L-galactose to L-galactose-1-phosphate, a reaction that exclusively channels intermediates towards ascorbate synthesis. nih.gov Subsequent enzymatic reactions, including the action of L-galactose dehydrogenase, lead to the formation of L-galactono-1,4-lactone, the immediate precursor to ascorbic acid. nih.gov

The overexpression of genes encoding enzymes in the L-galactose pathway has been a strategy to increase ascorbate content in plants. nih.govpnas.org For instance, overexpressing the gene for L-galactose-1-phosphate guanyltransferase in tobacco resulted in a significant increase in leaf ascorbate levels. pnas.org These genetic manipulation studies, coupled with tracer experiments using this compound, provide a comprehensive understanding of the pathway's control points and potential for biofortification.

Table 1: Key Enzymes in the Smirnoff-Wheeler Pathway

Enzyme Function Gene (in Arabidopsis thaliana)
GDP-D-mannose pyrophosphorylase (GMP) Converts D-mannose-1-phosphate to GDP-D-mannose. nih.gov ---
GDP-D-mannose-3',5'-epimerase (GME) Epimerizes GDP-D-mannose to GDP-L-galactose. nih.govresearchgate.net ---
GDP-L-galactose phosphorylase (GGP) Catalyzes the committed step from GDP-L-galactose to L-galactose-1-phosphate. nih.gov VTC2/VTC5
L-galactose-1-phosphate phosphatase (GPP) Hydrolyzes L-galactose-1-phosphate to L-galactose. nih.gov VTC4
L-galactose dehydrogenase (L-GalDH) Oxidizes L-galactose to L-galactono-1,4-lactone. nih.govnih.gov ---
L-galactono-1,4-lactone dehydrogenase (GLDH) Catalyzes the final step to produce ascorbic acid. ---

The plant cell wall is a complex and dynamic structure primarily composed of polysaccharides like cellulose (B213188), hemicellulose, and pectin (B1162225). nih.govbiorxiv.org L-Galactose is a component of certain cell wall polysaccharides, and this compound serves as a valuable tracer to study their synthesis, deposition, and remodeling.

Pectins, a major component of the primary cell wall, are structurally complex polysaccharides. nih.gov One type of pectic polysaccharide, rhamnogalacturonan II (RG-II), contains L-galactose. The biosynthesis of cell wall polysaccharides, with the exception of cellulose, occurs in the Golgi apparatus. nih.gov Labeled L-galactose can be used to follow the path of this sugar from its precursor, GDP-L-galactose, through the Golgi and into the final polysaccharide structure in the cell wall. This provides insights into the spatial and temporal regulation of polysaccharide assembly.

Furthermore, the precursor for L-galactose, GDP-D-mannose, is also a precursor for other cell wall components like GDP-L-fucose and GDP-D-rhamnose, highlighting the interconnectivity of these biosynthetic pathways. nih.gov Studies on cold acclimation in plants have revealed that the monosaccharide composition of cell wall pectin changes, with an increase in galactose content, suggesting a role for these polysaccharides in freezing tolerance. jst.go.jp Using this compound in such studies can help to precisely quantify the flux of carbon into these specific polysaccharide modifications under different environmental conditions.

Carbon partitioning, the distribution of newly fixed carbon to various metabolic pathways and plant organs, is crucial for plant growth, development, and response to stress. nih.gov Isotope labeling with 13C is a powerful technique to trace the allocation of carbon within a plant. researchgate.netmdpi.com By supplying plants with 13CO2 and tracking the incorporation of the 13C label into various compounds, including sugars like L-galactose and its derivatives, researchers can map the flow of carbon.

Algal Biochemistry and Biotechnology Investigations

Similar to plants, this compound is a valuable tool for studying the biochemistry and biotechnology of algae, particularly in the context of their unique polysaccharides and carbon metabolism.

Algae produce a diverse array of polysaccharides, many of which have unique structures and properties with potential applications in various industries. nih.gov L-Galactose is a common constituent of algal polysaccharides, such as the sulfated galactans found in red algae. researchgate.net These galactans often have a backbone of alternating D-galactose and L-galactose units. researchgate.net

The structural elucidation of these complex polysaccharides can be facilitated by using 13C-labeled precursors, including this compound. NMR spectroscopy of polysaccharides biosynthesized with 13C-labeled monomers can provide detailed information about the linkages and arrangement of the sugar units. researchgate.net This is particularly useful for characterizing the intricate structures of sulfated and branched polysaccharides found in many algal species. nih.govmdpi.com

By feeding algae with this compound, researchers can trace its incorporation into specific polysaccharides, confirming biosynthetic pathways and identifying the enzymes involved. This knowledge is crucial for the biotechnological production of algal polysaccharides with desired properties.

Table 2: Monosaccharide Composition of Exopolysaccharides from Selected Red Microalgae

Algal Strain Xylose (molar %) Galactose (molar %) Glucuronic Acid (molar %) Glucose (molar %)
Porphyridium sordidum 46 21 18 13
Erythrolobus madagascarensis 56 12 21 1.0
Erythrolobus coxiae 52 16 21 4.5

Data adapted from a study on the diversity of red microalgae for exopolysaccharide production. mdpi.com

Algae play a significant role in global carbon fixation through photosynthesis. Understanding how they assimilate and store carbon is fundamental to both ecological studies and the development of algae-based biotechnologies for biofuels and other products. nrel.gov Isotope labeling with 13C is a key method for studying carbon flux in algae. nih.govnih.gov

By introducing 13CO2 or 13C-labeled organic carbon sources to algal cultures, scientists can track the movement of carbon through various metabolic pathways, including the synthesis of sugars, storage polymers like starch, and lipids. nih.gov Although L-galactose itself is not a primary storage compound, its synthesis is connected to the central carbon metabolism. Therefore, tracing the label from assimilated carbon into L-galactose-containing molecules can provide insights into the partitioning of carbon between different biosynthetic pathways under various growth conditions.

Studies using 13C labeling have revealed distinct patterns of carbon flux in different algal species, highlighting metabolic adaptations that contribute to fast growth rates. nih.gov This information is critical for metabolic engineering efforts aimed at enhancing the production of desired compounds in algae. The analysis of δ13C values in algal biomass can also provide information about the carbon source used for photosynthesis (CO2 or bicarbonate) and the presence of carbon concentrating mechanisms. copernicus.orgresearchgate.net

Microbial Metabolism and Glycobiology Studies (e.g., Bacteroides vulgatus)

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool for elucidating complex metabolic pathways in microorganisms. In the field of microbial glycobiology, tracing the fate of these labeled sugars provides unambiguous evidence of enzymatic activities and pathway intermediates. A significant example of this application is the discovery and characterization of a novel L-galactose metabolic pathway in the prevalent human gut bacterium, Bacteroides vulgatus. nih.govnih.gov

Researchers utilized L-galactose labeled with carbon-13 at the first carbon position ([1-13C]-L-galactose) to track its conversion through a series of enzymatic steps. nih.gov By employing 13C Nuclear Magnetic Resonance (NMR) spectroscopy, they were able to identify the products of each reaction in real-time, confirming the function of previously uncharacterized enzymes. nih.govacs.org

The study revealed a three-step pathway that converts L-galactose into D-tagaturonate. nih.govresearchgate.net This discovery was significant as it unveiled a previously unknown route for the utilization of L-galactose by a key member of the gut microbiota. nih.govnih.gov The pathway begins with the oxidation of L-galactose, followed by hydrolysis and a subsequent oxidation step. acs.org

The key findings from this research are summarized below:

Step 1: Oxidation by L-galactose Dehydrogenase (Bvu0219): The enzyme Bvu0219 was identified as an L-galactose dehydrogenase. nih.govnih.gov It oxidizes [1-13C]-L-galactose to L-galactono-1,5-lactone, a kinetically favored product. nih.gov This intermediate is unstable and non-enzymatically converts to the more thermodynamically stable L-galactono-1,4-lactone. nih.govnih.gov

Step 2: Hydrolysis by L-galactono-1,5-lactonase (Bvu0220): The enzyme Bvu0220 was shown to be a lactonase that hydrolyzes the L-galactono-1,5-lactone to L-galactonate. nih.govnih.gov The enzyme exhibits a strong preference for the 1,5-lactone, hydrolyzing it approximately 300-fold faster than the 1,4-lactone isomer. nih.govacs.org

Step 3: Oxidation by L-galactonate Dehydrogenase (Bvu0222): The final step is catalyzed by Bvu0222, an L-galactonate dehydrogenase, which oxidizes L-galactonate to D-tagaturonate. nih.gov D-tagaturonate is then channeled into other degradation pathways, ultimately being converted to pyruvate (B1213749) and D-glyceraldehyde. nih.govacs.org

The use of this compound was instrumental in confirming the identity and sequence of these intermediates, providing direct evidence for the function of each enzyme in the pathway. nih.gov

Table 1: Enzymatic Steps in the L-Galactose Metabolic Pathway of Bacteroides vulgatus
StepEnzymeSubstrateProductKinetic Parameters (kcat / Km)
1Bvu0219 (L-galactose dehydrogenase)L-GalactoseL-Galactono-1,5-lactone2.0 × 105 M-1s-1
2Bvu0220 (L-galactono-1,5-lactonase)L-Galactono-1,5-lactoneL-GalactonateNot specified
3Bvu0222 (L-galactonate dehydrogenase)L-GalactonateD-Tagaturonate1.7 × 104 M-1s-1

In Vitro Cellular and Subcellular Metabolic Tracing Models

Isotope tracing with 13C-labeled substrates is a cornerstone of metabolic research, allowing scientists to map the flow of atoms through metabolic networks within cells. nih.govnih.gov By culturing cells in media containing a 13C-labeled nutrient, such as this compound, researchers can track the incorporation of the carbon-13 isotope into a wide array of downstream metabolites. This technique, often coupled with mass spectrometry (MS) or NMR spectroscopy, provides a dynamic view of metabolic pathway activity. nih.gov

In these in vitro models, this compound would serve as a tracer to investigate several aspects of cellular and subcellular metabolism:

Pathway Activity and Flux: The rate and extent of 13C incorporation from labeled L-galactose into intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle can reveal the activity of these central carbon metabolism pathways. nih.govmdpi.com For example, if L-galactose can be converted into a glycolytic intermediate like glucose-6-phosphate, the appearance of 13C-labeled lactate (B86563) would indicate active glycolysis. mdpi.com

De Novo Biosynthesis: Tracing the 13C label from L-galactose into biomolecules such as amino acids, nucleotides, and lipids can demonstrate de novo synthesis. nih.gov For instance, detecting 13C in the ribose component of nucleotides would show that the carbon backbone from L-galactose entered the PPP, which is responsible for nucleotide synthesis. biorxiv.org

Glycan and Glycoprotein Synthesis: this compound is particularly valuable for studying glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. By tracking the labeled galactose, researchers can monitor its incorporation into nucleotide sugars (e.g., UDP-galactose) and subsequently into complex cell-surface glycans. biorxiv.orgresearchgate.net This allows for the direct examination of how nutrient availability and cellular metabolic states influence the synthesis of specific glycan structures, which are crucial for cell signaling, adhesion, and immune recognition. researchgate.net

The general methodology for such an experiment is outlined below:

Table 2: General Workflow for In Vitro Metabolic Tracing with this compound
StepDescriptionPurpose
1. Cell CultureCells are grown in a defined medium where standard galactose (or another primary carbon source) is replaced with this compound.Introduce the stable isotope tracer into the cellular system.
2. IncubationCells are incubated for a specific duration (from minutes to days) to allow for the metabolism of the labeled substrate.Allow the 13C label to be incorporated into various metabolic pools.
3. Metabolite ExtractionMetabolism is quenched, and intracellular metabolites are extracted from different cellular compartments (e.g., cytosol, mitochondria) if subcellular analysis is desired.Isolate the metabolites of interest for analysis.
4. Analytical DetectionThe extracted samples are analyzed using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.Detect and quantify the mass isotopomers (molecules containing 13C) of various metabolites. nih.gov
5. Data AnalysisThe fractional enrichment of 13C in each metabolite is calculated to determine the contribution of L-galactose to its synthesis and to model metabolic fluxes.Map active metabolic pathways and quantify the flow of carbon through the network.

By applying this approach, this compound can be used to probe how specific cell types utilize this sugar and how its metabolism is integrated with the broader cellular metabolic network, offering insights into metabolic reprogramming in various physiological and pathological states. nih.govnih.gov

Computational and Bioinformatics Approaches in L Galactose 13c Research

Data Integration and Analysis of Isotopic Tracer Studies

Isotopic tracer studies using L-Galactose-13C generate large and complex datasets that require sophisticated computational methods for integration and analysis. The core of this process involves tracking the journey of the 13C isotope from L-galactose as it is incorporated into various downstream metabolites. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HR-MS) are employed to detect and quantify the 13C-labeled molecules. bocsci.com

The raw data from these instruments, typically in the form of mass isotopologue distributions (MIDs), must undergo several stages of computational analysis. A critical first step is the correction for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H), as these naturally occurring isotopes can interfere with the measurement of the tracer-derived label incorporation. mdpi.com Following this correction, statistical methods are applied to identify metabolites and labeling patterns that exhibit significant changes across different experimental conditions. nih.gov Standard statistical tests like the Student's t-test or Analysis of Variance (ANOVA) are often used, with adjustments such as the Benjamini-Hochberg procedure to minimize the false discovery rate that can arise from measuring hundreds or thousands of metabolites simultaneously. nih.gov

Data integration involves combining the isotopic labeling data with other omics data types, such as transcriptomics or proteomics, to build a more comprehensive picture of the metabolic state. For instance, observing an increased flux of this compound into a specific pathway can be correlated with the upregulation of genes encoding the enzymes in that pathway. Specialized software is often used to manage and analyze these integrated datasets. mdpi.com A significant challenge in data analysis is the chemical separation of structurally similar compounds, such as isomers. For example, the close elution of galactose and glucose in liquid chromatography requires specific computational correction routines to accurately measure the isotopic enrichment of each sugar. researchgate.net

Table 1: Key Steps in this compound Tracer Data Analysis

StepDescriptionRationale
Data Acquisition Measurement of 13C-labeled metabolites using techniques like LC-MS/MS or NMR. bocsci.comTo quantify the incorporation of the 13C label from L-Galactose into downstream molecules.
Natural Abundance Correction Computational removal of the signal from naturally occurring heavy isotopes. mdpi.comTo ensure that the measured signal accurately reflects the enrichment from the administered tracer.
Statistical Analysis Application of tests (e.g., t-test, ANOVA) to identify significant changes in metabolite labeling. nih.govTo distinguish true biological effects from random variation.
Data Integration Combining isotopic data with other biological data sets (e.g., genomics, proteomics).To provide a systems-level understanding of metabolic regulation.

Metabolic Network Reconstruction and Flux Modeling

Data from this compound tracer studies are fundamental to the reconstruction and validation of metabolic network models. These models are mathematical representations of the complex web of biochemical reactions within a cell or organism. oup.com The process begins with metabolic reconstruction, where genomic and biochemical information is used to assemble a list of all known metabolic reactions. oup.complos.org

This initial draft model can then be used for simulations, often employing techniques like Flux Balance Analysis (FBA), which predicts metabolic flux—the rate of turnover of molecules through a metabolic pathway—based on physicochemical and stoichiometric constraints. oup.comresearchgate.net However, these predictions are theoretical and must be validated with experimental data. researchgate.net

This is where this compound becomes invaluable. By tracing the distribution of the 13C label through the network, researchers can experimentally measure metabolic fluxes. researchgate.netnih.gov The pattern of 13C incorporation into different metabolites provides a set of powerful constraints that the computational model must satisfy. researchgate.net If the model's predicted flux distribution does not match the experimentally determined labeling patterns, the model must be revised. researchgate.net This iterative process of comparison and refinement, often referred to as 13C-Metabolic Flux Analysis (13C-MFA), significantly improves the accuracy and predictive power of the network model. plos.orgnih.gov For example, a study on Saccharopolyspora erythraea successfully used 13C metabolic flux data to validate its reconstructed genome-scale metabolic model, ensuring the simulation results were consistent with physiological observations. nih.gov

Table 2: Role of this compound in Metabolic Modeling

PhaseActivityContribution of this compound Data
Reconstruction Assembling a network of metabolic reactions based on genomic and biochemical data. oup.comProvides information on active pathways, such as the Leloir pathway for galactose metabolism. mdpi.com
Simulation Predicting metabolic fluxes using methods like Flux Balance Analysis (FBA). researchgate.netServes as the "gold standard" experimental data against which predictions are compared. oup.com
Validation & Refinement Comparing model predictions with experimental results to identify and correct inaccuracies. researchgate.netThe distribution of 13C labels provides quantitative flux measurements that are used to constrain and validate the model. nih.gov

Development of Software Tools for this compound Tracer Experiment Design and Interpretation

The complexity of 13C-MFA has spurred the development of specialized software tools to aid in both the design of experiments and the interpretation of the resulting data. nih.govfrontiersin.org A rational experimental design is critical because the choice of isotopic tracer largely determines the precision with which metabolic fluxes can be estimated. nih.gov

Tools for Experimental Design: Software tools like tcaSIM and IsoDesign help researchers move beyond trial-and-error by allowing them to simulate experiments in silico. nih.govtheses.fr A user can define a metabolic network and then use the software to predict the labeling patterns that would result from using this compound labeled at different carbon positions. nih.gov This allows for the optimal design of tracer experiments to maximize the amount of information gained about the specific pathways of interest while minimizing experimental cost and effort. nih.govtheses.fr Methodologies based on Elementary Metabolite Units (EMU) have also been developed to provide a more rational, a priori approach to selecting the best isotopic tracers for a given biological question. umich.edu

Tools for Data Interpretation: Once experimental data is collected, another set of tools is needed for interpretation. Software like MAIMS and IsoSearch are designed to analyze complex mass spectrometry data, deconvolve the mass isotopologue profiles, and accurately profile the 13C-isotopomers in a high-throughput manner. mdpi.comresearchgate.net These tools help translate raw spectral data into meaningful biological information about pathway activity. researchgate.net To facilitate the exchange of models and data between these various software packages, standardized formats like FluxML have been developed, ensuring that models are reusable and results are comparable across different platforms. frontiersin.org

Table 3: Examples of Software Tools in 13C-Tracer Research

Software ToolPrimary FunctionApplication in this compound Research
tcaSIM Simulation and DesignPredicts the outcome of using this compound as a tracer, aiding in the design of informative experiments for MS or NMR analysis. nih.gov
IsoDesign Experimental DesignOptimizes the isotopic composition of the tracer to maximize the precision of calculated flux values. theses.fr
MAIMS Data InterpretationDeconvolutes complex mass isotopologue profiles from MS data to determine the labeling of individual molecular subunits. researchgate.net
IsoSearch Data InterpretationAnalyzes untargeted metabolomics datasets to profile 13C-isotopomers and discover metabolic flux patterns. mdpi.com
FluxML Data StandardizationProvides a universal language for 13C-MFA models, enabling interoperability between different design and analysis tools. frontiersin.org
MetaboAnalyst Data AnalysisA web-based tool for statistical analysis and visualization of metabolomics data, including results from tracer studies. nih.gov

Emerging Research Frontiers and Methodological Challenges in L Galactose 13c Studies

Integration with Multi-Omics Data Streams (e.g., Proteomics, Transcriptomics)

A significant advancement in understanding the metabolic implications of L-Galactose-13C is its integration with multi-omics data. This approach combines metabolomics data from isotope tracing with proteomics and transcriptomics to create a more holistic picture of cellular function. By correlating the metabolic fate of this compound with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can uncover regulatory mechanisms and functional consequences of metabolic shifts. mdpi.comnih.govoup.com

For instance, studies have shown that alterations in galactose metabolism can be linked to changes in the expression of genes and proteins involved in specific pathways. nih.govfrontiersin.org In a study on a yeast-bacteria community, 13C-based proteomics was used to trace the exchange of metabolites, revealing that yeast utilized galactose shared by Lactococcus lactis. nih.gov This was confirmed by analyzing the 13C incorporation into peptides, which provided direct evidence of the metabolic interaction. nih.govd-nb.info Similarly, integrated transcriptomic and proteomic analysis in plants has shed light on the ascorbic acid synthesis pathway, where L-galactose is a key precursor. mdpi.com

The integration of these data streams allows for the construction of comprehensive models of cellular metabolism. For example, by combining flux analysis from this compound tracing with proteomic data, it's possible to identify which enzymes are not only present but also actively contributing to a metabolic pathway. This can reveal bottlenecks, regulatory points, and unexpected metabolic routes that would be missed by any single omics approach alone.

Table 1: Examples of Multi-Omics Integration in Galactose Metabolism Research

Organism/SystemOmics Data IntegratedKey Findings
Yeast-Bacteria Co-cultureProteomics, MetabolomicsYeast utilizes galactose cross-fed by L. lactis, confirmed by 13C-labeling in peptides. nih.gov
Chickpea (Cicer arietinum)Transcriptomics, Proteomics, MetabolomicsGalactose metabolism is a key pathway in the drought stress response. nih.govicrisat.org
Breast CancerTranscriptomics, GenomicsUpregulation of the galactose metabolism pathway is associated with poorer disease-free survival in young patients. nih.gov
Chinese CabbageProteomics, TranscriptomicsGalactose metabolism pathways were significantly enriched, suggesting a role in growth and development. frontiersin.org

Spatially Resolved Metabolic Tracing Techniques

While traditional metabolic tracing provides data from bulk cell or tissue samples, it often masks the metabolic heterogeneity that exists within a sample. bioengineer.org Spatially resolved metabolic tracing techniques are emerging to address this limitation, allowing researchers to visualize the metabolic activity of individual cells or regions within a tissue. nih.govbiorxiv.org

Mass spectrometry imaging (MSI) is a powerful tool in this domain. nih.govmdpi.com By coupling MSI with the use of 13C-labeled tracers like this compound, it is possible to map the distribution of the tracer and its downstream metabolites within a tissue section. bioengineer.orgnih.gov This has been demonstrated in studies of glioblastoma, where MSI with 13C-glucose revealed significant metabolic heterogeneity within tumors, challenging the one-size-fits-all view of tumor energetics. bioengineer.org This approach can provide unprecedented insights into how different cell populations within a complex tissue, such as a tumor microenvironment, utilize nutrients like galactose. nih.govbiorxiv.org

For example, a technique called 13C-SpaceM combines imaging mass spectrometry with microscopy and computational methods to trace glucose-dependent lipid synthesis at the single-cell level. nih.govbiorxiv.org While focused on glucose, the methodology is applicable to other 13C-labeled sugars like galactose. Such techniques can reveal spatial variations in metabolic pathways, which is crucial for understanding diseases like cancer where metabolic reprogramming is a key feature. nih.govbiorxiv.org

Development of Novel Derivatization and Detection Methods for Low-Abundance Metabolites

A significant challenge in metabolomics is the detection and quantification of low-abundance metabolites. L-Galactose and its metabolic products may be present in very small quantities within cells, making them difficult to measure accurately. To overcome this, researchers are developing novel derivatization and detection methods.

Derivatization is a chemical modification process that can improve the stability and volatility of metabolites for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). jove.comresearchgate.net For instance, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) is a common derivatizing agent for amino acids, which can be downstream products of galactose metabolism. jove.com New derivatization strategies are being explored to enhance the sensitivity of detection for a wider range of metabolites, including sugars and their phosphorylated intermediates. researchgate.net

In terms of detection, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are pushing the limits of sensitivity. rsc.orgnih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) have been developed for the sensitive quantification of sugar metabolites and their isotopologues. nih.govoup.com Furthermore, hyperpolarization techniques in NMR, such as Signal Amplification by Reversible Exchange-Relay (SABRE-Relay), have been shown to dramatically increase the signal of 13C-labeled sugars, enabling their detection at much lower concentrations. rsc.org The development of isotope-coded derivatization reagents, such as 13C-dansyl chloride, allows for more accurate relative and absolute quantification of metabolites in complex samples. acs.org

Addressing Challenges in Isotopic Purity, Background Correction, and Data Interpretation

The accuracy of stable isotope tracing studies hinges on several critical factors, including the purity of the isotopic tracer, proper correction for natural isotopic abundance, and robust data interpretation methods.

Isotopic Purity: The this compound used in experiments must have a high degree of isotopic enrichment. mdpi.com Impurities in the tracer can lead to inaccurate measurements of labeling patterns and, consequently, erroneous calculations of metabolic fluxes. mdpi.com Advances in mass spectrometry techniques, such as time-of-flight (TOF) MS, allow for more accurate determination of the isotopic purity of labeled compounds. researchgate.net

Background Correction: A major challenge is correcting for the natural abundance of stable isotopes. nih.govbiorxiv.org For example, carbon-13 (13C) naturally occurs at about 1.1% abundance. nih.gov When analyzing samples from a 13C tracing experiment, it is crucial to distinguish between the 13C incorporated from the tracer and the naturally occurring 13C. nih.gov Several computational tools and algorithms, such as IsoCor, FluxFix, and PolyMID-Correct, have been developed to perform this natural abundance correction. mdpi.combiorxiv.orgnih.gov These tools are essential for obtaining accurate mass isotopologue distributions (MIDs), which reflect the true enrichment from the labeled tracer. nih.gov

Data Interpretation: Interpreting the vast and complex datasets generated from isotope tracing experiments is another significant challenge. d-nb.inforesearchgate.net This involves not only correcting for background noise but also dealing with the inherent complexity of metabolic networks. physiology.org Mathematical modeling, particularly 13C-Metabolic Flux Analysis (13C-MFA), is used to estimate intracellular reaction rates from the labeling data. ethz.chnih.govnih.gov However, the accuracy of these models depends on the validity of underlying assumptions, such as the metabolic and isotopic steady-state. d-nb.info Researchers are developing more sophisticated modeling approaches, including Bayesian model averaging, to better handle model uncertainty and improve the reliability of flux estimates. d-nb.infoplos.org

Q & A

Q. How is L-Galactose-13C synthesized and characterized in isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods to incorporate 13C isotopes into the galactose structure. For example, enzymatic epimerization of UDP-glucose-13C to UDP-galactose-13C followed by hydrolysis yields this compound . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) and mass spectrometry (MS) to confirm isotopic purity (>98%) and positional labeling accuracy. Chromatographic techniques like HPLC are used to separate and quantify labeled vs. unlabeled species .

  • Key Data :

    TechniquePurposeTypical Results
    13C-NMRIsotopic position validationPeaks at 96-100 ppm for 13C-labeled carbons
    HPLC-MSPurity assessmentRetention time: 8.2 min; m/z: 180.16 (M+H)+

Q. What are the primary applications of this compound in metabolic flux analysis (MFA)?

  • Methodological Answer : this compound is used to trace carbon flow in metabolic pathways, particularly in plant systems (e.g., ascorbate biosynthesis) and microbial metabolism. Researchers administer the labeled compound to cell cultures or model organisms and extract metabolites at timed intervals. Isotopomer distributions are quantified via LC-MS or GC-MS to reconstruct flux maps .
  • Experimental Design :
    • Step 1 : Optimize delivery method (e.g., pulse-chase vs. steady-state infusion).
    • Step 2 : Use kinetic modeling software (e.g., INCA, OpenFLUX) to interpret labeling patterns .
  • Common Pitfalls : Background noise from natural 13C abundance (~1.1%) requires correction algorithms in data analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in isotopic enrichment data for this compound across experimental replicates?

  • Methodological Answer : Contradictions often arise from inconsistent sample preparation or instrument calibration. To mitigate:
    • Standardization : Use internal standards (e.g., D-galactose-13C6) for MS signal normalization .
    • Statistical Validation : Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability. For example, a p-value <0.05 in ANOVA indicates significant inter-replicate differences requiring protocol revision .
  • Case Study : A 2023 study resolved 15% variability in flux estimates by implementing triplicate MS runs and outlier removal via Grubbs’ test .

Q. What strategies optimize the use of this compound in complex biological systems with competing metabolic pathways?

  • Methodological Answer :
    • Compartmentalization : Use compartment-specific inhibitors (e.g., endoplasmic reticulum-targeted chemicals) to isolate pathways .
    • Multi-Tracer Experiments : Combine this compound with other isotopic labels (e.g., 2H-glucose) to disentangle overlapping fluxes .
    • Data Integration : Employ genome-scale metabolic models (GEMs) to contextualize labeling data within broader networks .
  • Example Workflow :
    • Administer this compound + unlabeled glucose.
    • Profile isotopomers in ascorbate and glycolysis intermediates.
    • Use constraint-based modeling (e.g., COBRA) to reconcile flux distributions .

Q. How should researchers validate the absence of isotopic scrambling in this compound during long-term in vivo studies?

  • Methodological Answer : Scrambling (e.g., 13C migration between carbons) is tested via time-resolved NMR or tandem MS. For example:
    • NMR Time Course : Monitor 13C peak stability over 24-72 hours.
    • MS/MS Fragmentation : Compare fragment ion patterns (e.g., m/z 60-80 for C1 vs. C3 positions) .
  • Preventative Measures : Store samples at -80°C to minimize enzymatic activity and use antioxidants (e.g., EDTA) in buffers .

Q. What are the best practices for integrating this compound data with existing literature on galactose metabolism?

  • Methodological Answer :
    • Literature Review : Use Google Scholar to identify highly cited studies on galactose tracers, filtering for "isotopic labeling" and "metabolic flux" .
    • Data Harmonization : Align your NMR/MS parameters with prior studies (e.g., identical collision energies in MS) for direct comparison .
    • Contradiction Analysis : If results conflict with older studies, evaluate methodological differences (e.g., cell line variability, labeling duration) .

Guidance for Experimental Design

  • Ethical Compliance : Ensure safe handling per GB/T 16483-2008 standards (e.g., storage away from food products) .
  • Reproducibility : Document all protocols in supplemental materials, including instrument settings and software versions, per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.